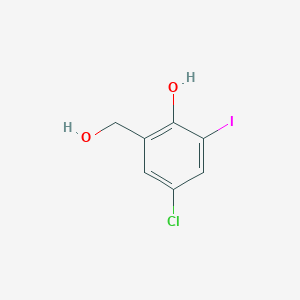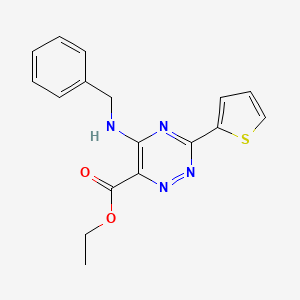![molecular formula C13H14N2O B2895677 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2097937-45-4](/img/structure/B2895677.png)
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of oxazole and tetrahydroisoquinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both an oxazole ring and a tetrahydroisoquinoline moiety in its structure makes it a versatile scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is often carried out at elevated temperatures (70–90 °C) to facilitate the cyclization process .
-
Attachment of the Oxazole Ring to the Tetrahydroisoquinoline Moiety: : The oxazole ring is then attached to the tetrahydroisoquinoline moiety through a nucleophilic substitution reaction. This step involves the reaction of the oxazole derivative with a suitable electrophile, such as a halomethyl tetrahydroisoquinoline, under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles, providing a scalable method for large-scale production .
化学反応の分析
Types of Reactions
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the oxazole or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting oxazole to oxazoline.
Substitution: Halomethyl derivatives and bases such as sodium hydride (NaH) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole and tetrahydroisoquinoline derivatives.
科学的研究の応用
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new therapeutic agents due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe for studying biological pathways and interactions involving oxazole and tetrahydroisoquinoline moieties.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . The tetrahydroisoquinoline moiety can modulate neurotransmitter systems and other biological pathways, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar (antidiabetic) and mubritinib (tyrosine kinase inhibitor).
Tetrahydroisoquinoline Derivatives: Compounds containing the tetrahydroisoquinoline moiety, such as salsolinol (a neurotoxin) and papaverine (a vasodilator).
Uniqueness
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the oxazole and tetrahydroisoquinoline moieties in a single molecule. This dual functionality allows for diverse biological activities and makes it a valuable scaffold for drug discovery and development .
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-7-15(6-5-11(12)3-1)8-13-9-16-10-14-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQUCDWEHOAGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
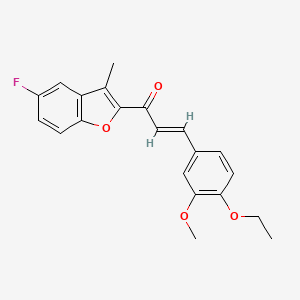
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2895597.png)
![2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)
![2-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2895606.png)
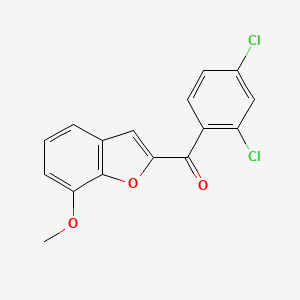
![3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE](/img/structure/B2895609.png)
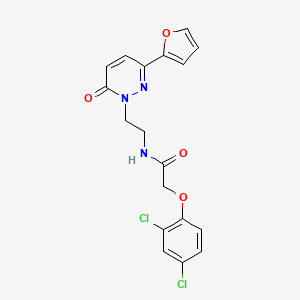
![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
